molecular formula C10H14N2O2 B6256131 2-(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid CAS No. 1267142-44-8

2-(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid

Cat. No. B6256131
CAS RN: 1267142-44-8
M. Wt: 194.23 g/mol
InChI Key: RDWRNTIYGWMKGI-UHFFFAOYSA-N
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Description

The compound “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” is a derivative of imidazo[1,2-a]pyridine . It is a complex organic compound that contains an imidazo[1,2-a]pyridine ring which is a bicyclic compound containing a pyridine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” includes an imidazo[1,2-a]pyridine ring, which is a bicyclic compound containing a pyridine ring fused to an imidazole ring . The compound also contains a methyl group and an acetic acid group attached to the imidazo[1,2-a]pyridine ring .


Physical And Chemical Properties Analysis

The compound “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” is a powder at room temperature . It has a molecular weight of 230.69 . The compound is stable under normal conditions .

Scientific Research Applications

2-(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of oxidative stress and inflammation on cells, as well as its potential therapeutic effects. This compound has also been used to study the effects of drugs on brain function, as well as to study the effects of various compounds on the immune system.

Mechanism of Action

2-(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of this enzyme, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. This compound has also been found to have antioxidant and anti-inflammatory effects, as well as to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

2-(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid has several advantages when used in lab experiments. It is non-toxic and can be easily synthesized, making it a safe and cost-effective option for research. However, it is important to note that this compound can have adverse effects in some individuals, so it should be used with caution.

Future Directions

There are several potential future directions for research on 2-(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid. One possible avenue of research is to further explore its potential therapeutic effects, particularly in the treatment of inflammation and pain. Additionally, further research could be done to explore its potential as an anti-cancer agent. Additionally, further research could be done to explore the effects of this compound on the immune system and its potential to treat autoimmune diseases. Finally, further research could be done to explore the potential of this compound as a neuroprotective agent and its potential to treat neurological disorders.

Synthesis Methods

2-(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid can be synthesized from the reaction of 2-methyl-5H-imidazo[1,2-a]pyridine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The reaction is carried out at room temperature for 1-2 hours and yields this compound as a white crystalline solid.

Safety and Hazards

The compound “2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid involves the synthesis of the imidazo[1,2-a]pyridine ring system followed by the introduction of the acetic acid moiety.", "Starting Materials": [ "2-methylpyridine", "formaldehyde", "ammonium acetate", "acetic anhydride", "sodium hydroxide", "chloroacetic acid" ], "Reaction": [ "Condensation of 2-methylpyridine with formaldehyde and ammonium acetate to form 2-methylimidazo[1,2-a]pyridine", "Bromination of 2-methylimidazo[1,2-a]pyridine with bromine and sodium hydroxide to form 2-bromo-2-methylimidazo[1,2-a]pyridine", "Reduction of 2-bromo-2-methylimidazo[1,2-a]pyridine with sodium borohydride to form 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine", "Esterification of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine with chloroacetic acid and sodium hydroxide to form 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid" ] }

CAS RN

1267142-44-8

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C10H14N2O2/c1-7-8(6-10(13)14)12-5-3-2-4-9(12)11-7/h2-6H2,1H3,(H,13,14)

InChI Key

RDWRNTIYGWMKGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCCCC2=N1)CC(=O)O

Purity

95

Origin of Product

United States

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